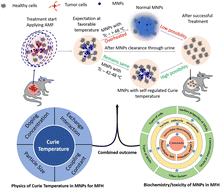The Curie temperature: a key playmaker in self-regulated temperature hyperthermia
Journal of Materials Chemistry B Pub Date: 2023-11-13 DOI: 10.1039/D3TB01437A
Abstract
The Curie temperature is an important thermo-characteristic of magnetic materials, which causes a phase transition from ferromagnetic to paramagnetic by changing the spontaneous re-arrangement of their spins (intrinsic magnetic mechanism) due to an increase in temperature. The self-control-temperature (SCT) leads to the conversion of ferro/ferrimagnetic materials to paramagnetic materials, which can extend the temperature-based applications of these materials from industrial nanotechnology to the biomedical field. In this case, magnetic induction hyperthermia (MIH) with self-control-temperature has been proposed as a physical thermo-therapeutic method for killing cancer tumors in a biologically safe environment. Specifically, the thermal source of MIH is magnetic nanoparticles (MNPs), and thus their biocompatibility and Curie temperature are two important properties, where the former is required for their clinical application, while the latter acts as a switch to automatically control the temperature of MIH. In this review, we focus on the Curie temperature of magnetic materials and provide a complete overview beginning with basic magnetism and its inevitable relation with Curie's law, theoretical prediction and experimental measurement of the Curie temperature. Furthermore, we discuss the significance, evolution from different types of alloys to ferrites and impact of the shape, size, and concentration of particles on the Curie temperature considering the proposed SCT-based MIH together with their biocompatibility. Also, we highlight the thermal efficiency of MNPs in destroying tumor cells and the significance of a low Curie temperature. Finally, the challenges, concluding remarks, and future perspectives in promoting self-control-temperature based MIH to clinical application are discussed.


Recommended Literature
- [1] Self-assembled molecules as selective contacts in CsPbBr3 nanocrystal light emitting diodes†
- [2] From main-chain conjugated polymer photosensitizer to hyperbranched polymer photosensitizer: expansion of the polymerization-enhanced photosensitization effect for photodynamic therapy†
- [3] Enhanced photoconductivity of a polyoxometalate–TiO2 composite for gas sensing applications†
- [4] Chimeric GNA/DNA metal-mediated base pairs†
- [5] Mechanical behaviour and formation process of silkworm silk gut
- [6] Disentangling physics and chemistry in AGB outflows: revealing degeneracies when adding complexity†
- [7] New single-molecule magnet based on Mn12 oxocarboxylate clusters with mixed carboxylate ligands, [Mn12O12(CN-o-C6H4CO2)12(CH3CO2)4(H2O)4]·8CH2Cl2: Synthesis, crystal and electronic structure, magnetic properties†
- [8] Theoretical equilibrium shape of hydroxyapatite, revised†
- [9] Using different natural origin carriers for development of epigallocatechin gallate (EGCG) solid formulations with improved antioxidant activity by PGSS-drying†
- [10] A picosecond time-resolved study on prototropic reactions of electronically excited 1,5- and 1,8-diaminonaphthalenes in aqueous solution

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 197794-83-5









